Cas no 63744-24-1 (3,6,8-Tribromoimidazo[1,2-a]pyrazine)

3,6,8-Tribromoimidazo[1,2-a]pyrazine is a brominated heterocyclic compound with potential applications in pharmaceutical and materials chemistry. Its structure, featuring three bromine substituents on the imidazopyrazine core, enhances reactivity and selectivity in cross-coupling reactions, making it a valuable intermediate for synthesizing complex molecules. The electron-withdrawing nature of the bromine groups facilitates nucleophilic substitution and metal-catalyzed transformations. This compound is particularly useful in the development of bioactive molecules and optoelectronic materials due to its robust stability and tunable electronic properties. High purity grades ensure consistent performance in research and industrial applications. Proper handling is advised due to its halogenated nature.
3,6,8-Tribromoimidazo[1,2-a]pyrazine structure
63744-24-1 structure
Product Name:3,6,8-Tribromoimidazo[1,2-a]pyrazine
CAS No:63744-24-1
MF:C6H2Br3N3
MW:355.812178134918
MDL:MFCD11226367
CID:1031566
PubChem ID:14207622
Update Time:2025-10-28

3,6,8-Tribromoimidazo[1,2-a]pyrazine Chemical and Physical Properties

Names and Identifiers

    • 3,6,8-Tribromoimidazo[1,2-a]pyrazine
    • 3,6,8-Tribromo-imidazo[1,2-a]pyrazine
    • AG-A-48969
    • AGN-PC-000PJ0
    • AK126995
    • CTK5I9066
    • KB-234277
    • MFCD11226367
    • DB-339044
    • DTXSID70557435
    • AKOS005256703
    • 63744-24-1
    • KOYWJTGSMJPNFV-UHFFFAOYSA-N
    • SCHEMBL2179685
    • BrC1=CN=C2N1C=C(Br)N=C2Br
    • G82426
    • MDL: MFCD11226367
    • Inchi: 1S/C6H2Br3N3/c7-3-2-12-4(8)1-10-6(12)5(9)11-3/h1-2H
    • InChI Key: KOYWJTGSMJPNFV-UHFFFAOYSA-N
    • SMILES: BrC1=CN=C2C(=NC(=CN21)Br)Br

Computed Properties

  • Exact Mass: 354.77784g/mol
  • Monoisotopic Mass: 352.77988g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 179
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 30.2Ų

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3,6,8-Tribromoimidazo[1,2-a]pyrazine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:63744-24-1)3,6,8-Tribromoimidazo[1,2-a]pyrazine
Order Number:A1168943
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:12
Price ($):389.0
Email:sales@amadischem.com

Additional information on 3,6,8-Tribromoimidazo[1,2-a]pyrazine

3,6,8-Tribromoimidazo[1,2-a]pyrazine: A Comprehensive Overview

The compound 3,6,8-Tribromoimidazo[1,2-a]pyrazine (CAS No. 63744-24-1) is a highly specialized heterocyclic aromatic compound with significant potential in various scientific and industrial applications. This compound belongs to the imidazo[1,2-a]pyrazine family, which has been extensively studied due to its unique electronic properties and structural versatility. The presence of three bromine atoms at positions 3, 6, and 8 imparts distinct chemical reactivity and stability to the molecule.

Recent advancements in synthetic chemistry have enabled the precise synthesis of tribrominated imidazo[1,2-a]pyrazine derivatives, including CAS No. 63744-24-1, through various methodologies. These include traditional bromination techniques as well as modern catalytic processes that ensure high yield and purity. The synthesis of such compounds often involves multi-step reactions, including nucleophilic aromatic substitution and electrophilic bromination strategies.

3,6,8-Tribromoimidazo[1,2-a]pyrazine exhibits remarkable thermal stability and high molar absorptivity in the UV-vis spectrum. These properties make it an attractive candidate for applications in optoelectronic materials and sensors. Recent studies have highlighted its potential as a building block for constructing advanced functional materials with tailored electronic properties.

In the field of materials science, CAS No. 63744-24-1 has shown promise as a precursor for organic semiconductors. Its ability to form stable π-conjugated systems makes it suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices. Researchers have demonstrated that incorporating tribrominated imidazo[1,2-a]pyrazine derivatives into polymer frameworks can significantly enhance charge transport properties.

The compound's unique electronic structure also makes it a valuable tool in drug discovery research. Its ability to act as a ligand in metalloenzyme models has been explored in recent studies. The brominated substituents provide opportunities for bioisosteric replacements and modulation of pharmacokinetic properties.

From an environmental perspective, understanding the degradation pathways of 3,6,8-Tribromoimidazo[1,2-a]pyrazine is crucial for assessing its ecological impact. Recent research has focused on photodegradation mechanisms under UV irradiation and its implications for waste management strategies in industrial settings.

In summary, CAS No. 63744-24-1, or 3,6,8-Tribromoimidazo[1,2-a]pyrazine, stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties and structural features continue to drive innovative research directions in materials science and pharmaceutical chemistry.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:63744-24-1)3,6,8-Tribromoimidazo[1,2-a]pyrazine
A1168943
Purity:99%
Quantity:1g
Price ($):389.0
Email